N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine
Description
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiolane ring with a dioxo group, a phenyl group, and an amine group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,13-6-4-3-5-7-13)15-10-12-8-9-18(16,17)11-12/h3-7,12,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWYKGQDTZZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine typically involves the reaction of 3-aminothiolane with appropriate reagents under controlled conditions. One common method includes the use of ethanol or a mixture of ethanol and dimethylformamide (DMF) as solvents. The reaction is catalyzed by a strong base such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the dioxo group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The thiolane ring and amine group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to various biological targets, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-dioxothiolan-2-yl)methyl]-2-methyl-3-phenylpropan-1-amine
- N-methyl-1,1-dioxothiolan-3-amine, hydrochloride
- N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
Uniqueness
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
